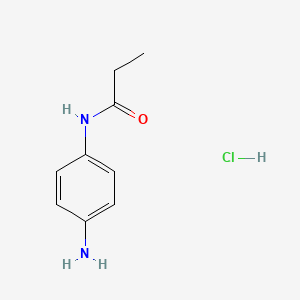
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyphenyl)propanoic acid is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins, which are abundant in chocolate, by the microflora in the colon . It is suspected to have antioxidant properties . It is also a probable metabolite of m-tyrosine (3-hydroxyphenylalanine) and is reported as an excretion product of the anaerobic bacteria of the Clostridium genus .
Synthesis Analysis
An improved method to synthesize 3-(3-Hydroxyphenyl)propanoic acid (HPHPA) has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .
Molecular Structure Analysis
The molecular formula of 3-(3-Hydroxyphenyl)propanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) . The Canonical SMILES is C1=CC(=CC(=C1)O)CCC(=O)O .
Chemical Reactions Analysis
3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon .
Physical And Chemical Properties Analysis
The molecular weight of 3-(3-Hydroxyphenyl)propanoic acid is 182.17 g/mol . It is a member of phenols and a dihydroxy monocarboxylic acid .
Wissenschaftliche Forschungsanwendungen
Chemo-Enzymatic Applications
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid shows promise in the chemo-enzymatic synthesis of chiral compounds. Zhao et al. (2014) describe its use as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride, utilizing Porcine pancreas lipase for enzymatic preparation of its S-isomer (Zhao, Ma, Fu, & Zhang, 2014).
Optical Resolution
Shiraiwa et al. (2003) utilized 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid for the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process essential for creating optically active compounds (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Biosynthesis Research
Jarvis et al. (2000) discovered that 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid in certain plants. This finding highlights its role in the metabolic pathways of phenylalanine (Jarvis, Schaaf, & Oldham, 2000).
Industrial Chemical Precursor
The compound is investigated for its potential as a precursor in the production of chemicals like acrylic acid and its derivatives, as reported by Jers et al. (2019). This research emphasizes its significance in bioplastic production and other industrial applications (Jers, Kalantari, Garg, & Mijakovic, 2019).
Ecological Synthetic Methods
Ezawa et al. (2017) explored its use in the ecological preparation of dipeptides, demonstrating its application in green chemistry and sustainable production methods (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).
Renewable Building Block
Trejo-Machin et al. (2017) and Pina et al. (2011) both investigated the use of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid as a renewable building block for materials science, specifically in the context of enhancing the reactivity of molecules for the formation of benzoxazine and as a potential eco-sustainable chemical for organic synthesis and high-performance polymers (Trejo-Machin, Verge, Puchot, & Quintana, 2017); (Pina, Falletta, & Rossi, 2011).
Enzymatic Synthesis
Brem et al. (2009) developed enzymatic procedures for the synthesis of enantiomerically enriched derivatives of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, indicating its potential in creating specific chiral compounds (Brem, Paizs, Toșa, Vass, & Irimie, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXBLMCMACDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)




![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)




![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)